molecular formula C13H11FOS B8075993 4-[(3-Fluorophenyl)methoxy]benzenethiol

4-[(3-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8075993
M. Wt: 234.29 g/mol
InChI Key: AZIIMCDVXSDVSX-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methoxy]benzenethiol is a substituted benzenethiol derivative featuring a (3-fluorophenyl)methoxy group at the para position of the benzene ring. This compound combines the nucleophilic reactivity of the thiol (-SH) group with the electronic effects of the fluorinated methoxy substituent.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIIMCDVXSDVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methoxy]benzenethiol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzyl alcohol and 4-hydroxybenzenethiol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3-fluorobenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide (PBr3). This intermediate is then reacted with 4-hydroxybenzenethiol in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methoxy]benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The methoxy and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

    Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boronic acids under mild conditions.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Various substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-[(3-Fluorophenyl)methoxy]benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its thiol group.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methoxy]benzenethiol involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

    Aromatic Rings: The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-[(3-Fluorophenyl)methoxy]benzenethiol with related compounds in terms of substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Reactivity References
This compound C₁₃H₁₁FOS 234.29 (calculated) 3-fluorophenylmethoxy (-OCH₂C₆H₄F-3) Expected high thiol acidity due to electron-withdrawing F; nucleophilic aromatic substitution potential
4-Methoxybenzenethiol (35h) C₇H₈OS 140.20 Methoxy (-OCH₃) Electron-rich thiol; moderate nucleophilicity; used in porphyrin thioether synthesis (yields: <5–86%)
(4-Fluorophenyl) 4-methoxybenzothioate (3gh) C₁₄H₁₁FO₂S 278.30 4-fluoro, 4-methoxy Solid (m.p. 85.6–87.6°C); synthesized via sulfonylation (61% yield)
4-(Benzyloxy)-3-phenethoxyphenol (C3) C₂₁H₂₀O₃ 332.38 Benzyloxy, phenethoxy Phenolic derivative; synthesized via oxidation and hydrolysis (96% yield)

Detailed Research Findings

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The fluorine atom in this compound likely increases the acidity of the thiol group compared to 4-methoxybenzenethiol (pKa ~6–8 for similar thiols) due to its electron-withdrawing nature. This enhances its suitability for nucleophilic aromatic substitution reactions . In contrast, methoxy groups (electron-donating) reduce thiol acidity but improve solubility in polar solvents.

  • Steric Considerations : The (3-fluorophenyl)methoxy group introduces moderate steric hindrance compared to smaller substituents like methoxy. This may affect reaction kinetics in crowded environments, as seen in porphyrin thioether syntheses where bulky thiols (e.g., 9-anthracenethiol) yielded lower substitution efficiencies .

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